molecular formula C7H6Br2O B136262 3,5-Dibromobenzyl alcohol CAS No. 145691-59-4

3,5-Dibromobenzyl alcohol

Cat. No. B136262
M. Wt: 265.93 g/mol
InChI Key: ZQNSHKZQTZSNTB-UHFFFAOYSA-N
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Patent
US05705523

Procedure details

Sodium borohydride (0.75 g) was added portionwise to a stirred suspension of 3,5-dibromobenzaldehyde (10.46 g) in methanol (50 ml) at 0° C. The mixture was stirred at 0° C. for 30 minutes, allowed to warm to room temperature and then its pH was adjusted to 2 using concentrated hydrochloric acid. Evaporation under vacuum provided a residue which was partitioned between ethyl acetate and water. The organic phase was washed with water, dried(MgSO4), then evaporated under vacuum to furnish the title compound as a solid (10.0 g), m.p. 103°-104° C. Found: C, 31.98; H, 2.23. C7H6Br2O requires C, 31.61; H, 2.77%.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
10.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([Br:12])[CH:11]=1)[CH:7]=[O:8].Cl>CO>[Br:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([Br:12])[CH:11]=1)[CH2:7][OH:8] |f:0.1|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10.46 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
Evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
provided a residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with water, dried(MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(CO)C=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.